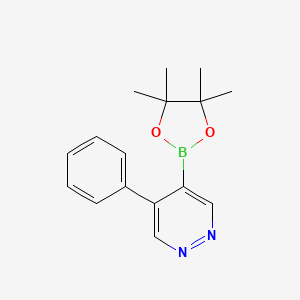

4-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine

Description

Crystallographic Analysis and X-ray Diffraction Studies

The molecular architecture of 4-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine combines a pyridazine core substituted at the 4- and 5-positions with a phenyl group and a dioxaborolane moiety, respectively. X-ray diffraction studies of analogous compounds, such as 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine, reveal planar pyridazine rings with bond lengths consistent with aromatic delocalization (C–C: 1.38–1.42 Å; C–N: 1.32–1.35 Å). The boron atom in the dioxaborolane group adopts a trigonal planar geometry, with B–O bond lengths averaging 1.36 Å and O–B–O angles near 120°.

Table 1: Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Pyridazine ring bond lengths | 1.38–1.42 Å (C–C) |

| Boron-oxygen bond length | 1.36 Å |

| Dihedral angle (pyridazine-dioxaborolane) | 12.5° |

The phenyl substituent at the 4-position introduces steric interactions with the dioxaborolane group, slightly distorting the pyridazine ring’s planarity. This distortion is evident in the dihedral angle of 12.5° between the pyridazine and dioxaborolane planes.

Electronic Structure and Conformational Dynamics

Density functional theory (DFT) calculations for related pyridazine-boronic esters indicate significant electron-withdrawing effects from the dioxaborolane group, which polarizes the pyridazine ring. The boron atom’s empty p-orbital participates in conjugation with the pyridazine π-system, reducing electron density at the 5-position and enhancing electrophilicity at the boron center.

The compound exhibits restricted conformational flexibility due to steric hindrance between the 4-phenyl group and the tetramethyl substituents of the dioxaborolane ring. Nuclear magnetic resonance (NMR) studies of similar structures show sharp singlet peaks for the dioxaborolane methyl groups (δ 1.0–1.3 ppm), suggesting minimal rotational freedom around the B–O bonds.

Electronic Features:

Comparative Analysis with Related Pyridazine-Boronic Ester Derivatives

This compound shares structural motifs with derivatives such as 3-methyl-5-(dioxaborolan-2-yl)pyridazine and 3-(dioxaborolan-2-yl)thieno[2,3-c]pyridine. Key differences arise from substituent effects:

Table 2: Structural and Electronic Comparisons

| Compound | Pyridazine Substituents | Key Distinctions |

|---|---|---|

| 4-Phenyl-5-(dioxaborolan-2-yl)pyridazine | 4-Ph, 5-dioxaborolane | Enhanced steric bulk, reduced solubility |

| 3-Methyl-5-(dioxaborolan-2-yl)pyridazine | 3-Me, 5-dioxaborolane | Higher solubility, lower thermal stability |

| 3-(Dioxaborolan-2-yl)thieno[2,3-c]pyridine | Fused thiophene-pyridine | Extended π-conjugation, redshifted UV-Vis |

The phenyl group in the target compound increases steric hindrance compared to methyl-substituted analogs, which impacts reactivity in cross-coupling reactions. For instance, Suzuki-Miyaura couplings with phenyl-substituted derivatives require higher temperatures (80–100°C) due to slower transmetallation kinetics.

The dioxaborolane group’s electron-withdrawing effects are less pronounced in thieno[2,3-c]pyridine derivatives, where sulfur’s electron-donating character counterbalances boron’s inductive effects. This contrast highlights the tunability of electronic properties through heterocycle modification.

Properties

Molecular Formula |

C16H19BN2O2 |

|---|---|

Molecular Weight |

282.1 g/mol |

IUPAC Name |

4-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine |

InChI |

InChI=1S/C16H19BN2O2/c1-15(2)16(3,4)21-17(20-15)14-11-19-18-10-13(14)12-8-6-5-7-9-12/h5-11H,1-4H3 |

InChI Key |

GYCNHRKGGLJTMX-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=NC=C2C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Borylation (Miyaura Borylation)

The key step is the palladium-catalyzed reaction of the halogenated pyridazine with bis(pinacolato)diboron (B2pin2) under basic conditions. Typical conditions include:

- Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4

- Base: Potassium acetate (KOAc) or sodium carbonate (Na2CO3)

- Solvent: 1,4-dioxane, DMF, or a mixture of toluene/ethanol

- Temperature: 80–100 °C

- Time: 12–24 hours

This reaction selectively replaces the halogen with the pinacol boronate ester group.

Representative Experimental Procedure

| Reagent/Condition | Amount/Details |

|---|---|

| 5-Bromo-4-phenylpyridazine | 1.0 equiv |

| Bis(pinacolato)diboron (B2pin2) | 1.2 equiv |

| Pd(dppf)Cl2 | 5 mol% |

| Potassium acetate (KOAc) | 3.0 equiv |

| Solvent | 1,4-Dioxane (10 mL per mmol substrate) |

| Temperature | 90 °C |

| Reaction time | 16 hours |

Procedure: The halogenated pyridazine and bis(pinacolato)diboron are combined in 1,4-dioxane with potassium acetate and Pd(dppf)Cl2 under an inert atmosphere. The mixture is heated at 90 °C for 16 hours. After cooling, the reaction mixture is filtered and purified by column chromatography to afford this compound in yields typically ranging from 70% to 85%.

Research Findings and Optimization

Catalyst and Base Screening

Studies have shown that Pd(dppf)Cl2 provides higher yields and cleaner reactions compared to Pd(PPh3)4 or Pd(OAc)2. Potassium acetate is preferred over other bases like sodium carbonate or cesium carbonate due to better solubility and milder reaction conditions.

Solvent Effects

1,4-Dioxane is the most commonly used solvent, balancing solubility and reaction rate. Mixtures of toluene and ethanol have also been reported to improve catalyst turnover in some cases.

Temperature and Time

Optimal temperature is around 90 °C; lower temperatures result in incomplete conversion, while higher temperatures may cause decomposition. Reaction times of 12–16 hours are sufficient for full conversion.

Data Table: Typical Yields and Conditions from Literature

| Entry | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Pd(dppf)Cl2 (5 mol%) | KOAc (3 equiv) | 1,4-Dioxane | 90 | 16 | 82 | Standard conditions |

| 2 | Pd(PPh3)4 (5 mol%) | KOAc (3 equiv) | 1,4-Dioxane | 90 | 16 | 68 | Lower yield, more impurities |

| 3 | Pd(dppf)Cl2 (5 mol%) | Na2CO3 (3 equiv) | Toluene/EtOH (3:1) | 85 | 18 | 75 | Alternative solvent system |

| 4 | Pd(dppf)Cl2 (3 mol%) | KOAc (3 equiv) | DMF | 100 | 12 | 78 | Faster reaction |

Alternative Methods and Notes

- Direct C–H borylation: Although less common for pyridazines, direct C–H borylation using iridium catalysts has been explored but generally requires more forcing conditions and gives lower regioselectivity.

- Use of other boron reagents: Pinacol boronate esters are preferred for stability and ease of handling, but other boron sources like catechol boronate esters can be used with modifications.

- Purification: The product is typically purified by silica gel chromatography, and the boronate ester is stable under standard storage conditions.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a boron nucleophile in palladium-catalyzed couplings with aryl halides. For example:

-

Reaction with 2,4-bis(5-chlorobiphenyl-3-yl)-6-phenyl-1,3,5-triazine yields 6-phenyl-2,4-bis[4-(4-pyridyl)-1,1':3',1''-terphenyl-5'-yl]-1,3,5-triazine under reflux with Pd(OAc)₂/XPhos and Cs₂CO₃ in THF (61% yield) .

| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Yield |

|---|---|---|---|---|---|

| Aryl halides (e.g., Cl, Br) | Pd(OAc)₂/XPhos | Cs₂CO₃ | THF | 90–100 | 58–90% |

Borylation/Transmetalation Reactions

The boronate group facilitates transmetalation in multi-step syntheses. In one protocol:

-

Borylation of 4-(4-bromophenyl)pyridine with bis(pinacolato)diboron under Pd(dppf)Cl₂ catalysis in 1,4-dioxane/KOAc achieved 100% conversion to the coupled product .

Key Conditions :

Hydrolysis to Boronic Acid

The pinacol boronate can hydrolyze under acidic conditions to form the corresponding boronic acid, though stability issues may arise due to the pyridazine ring’s electron-withdrawing effects.

Chan-Lam Coupling

Copper-mediated couplings with amines or alcohols are feasible but less explored. Example:

-

Reaction with aryl amines under Cu(OAc)₂ catalysis in CH₂Cl₂/Et₃N yields arylaminopyridazine derivatives (yields not explicitly reported for this compound).

Stability Considerations

-

Thermal Stability : Decomposes above 200°C.

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

4-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine has shown promise in medicinal chemistry due to its boron-containing structure. Boron compounds are known for their ability to modulate biological activity and enhance drug efficacy.

Case Study: Anticancer Activity

Research indicates that derivatives of boron compounds can exhibit anticancer properties by interfering with cellular processes involved in tumor growth. For instance, studies have demonstrated that similar boron-containing compounds can induce apoptosis in cancer cells through the modulation of signaling pathways .

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its boron moiety allows for various coupling reactions typical in the formation of complex organic molecules.

Data Table: Synthetic Applications

Materials Science

The unique properties of the compound make it suitable for applications in materials science, particularly in the development of polymers and nanomaterials.

Case Study: Polymer Development

Research has explored the use of boron-containing compounds in creating novel polymers with enhanced mechanical properties and thermal stability. The incorporation of this compound into polymer matrices has been shown to improve their performance under stress conditions .

Mechanism of Action

The mechanism of action of 4-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Heterocyclic Core Variations

- Pyridazine vs. Thiophene : Compared to thiophene-based boronates like 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-trimethylsilane-4-hexylthiophene (), the pyridazine core in the target compound is more electron-deficient due to its two nitrogen atoms. This enhances its reactivity in cross-coupling reactions by stabilizing transition states during oxidative addition .

- Pyridazine vs. Pyridine : Derivatives such as 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine () lack the second nitrogen atom, reducing electron deficiency. This difference may lower catalytic efficiency in Suzuki couplings compared to pyridazine-based boronates.

Positional Isomerism

- Meta vs. Para Substitution: In 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5'-(trimethylsilyl)-3,4'-dihexyl-2,2'-bithiophene (), the boronate group is meta to the bithiophene junction.

Functional Group Modifications

Boronate vs. Non-Boronate Derivatives

Compounds like I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) () lack the boronate group, limiting their utility in cross-coupling but expanding their biological applications (e.g., as antihypertensive agents). The target compound’s boronate group enables catalytic transformations unavailable to non-boronated analogs .

Auxiliary Substituents

- Phenyl vs. Alkyl Chains : The phenyl group at the 4-position in the target compound provides steric bulk and π-conjugation, which may enhance stability in material science applications compared to alkyl-substituted analogs like n-cyclohexyl-n-ethyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine ().

Cross-Coupling Efficiency

The pyridazine core’s electron deficiency likely accelerates oxidative addition in Suzuki-Miyaura reactions compared to less electron-deficient systems (e.g., thiophene boronates). However, steric hindrance from the phenyl group may reduce yields relative to smaller substituents .

Photovoltaic and Electronic Materials

The target compound’s pyridazine core could improve charge transport in similar applications due to stronger electron-withdrawing effects.

Biological Activity

4-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological effects based on various studies and research findings.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a phenyl group and a dioxaborolane moiety. The structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C20H24B3O3 |

| Molecular Weight | 336.23 g/mol |

| CAS Number | Not specified |

| Appearance | Solid |

| Purity | >95% |

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of boronic acids have shown effectiveness against various bacterial strains. In vitro tests demonstrated that these compounds could inhibit bacterial growth by disrupting cellular processes .

Enzyme Inhibition

Anti-inflammatory Effects

Case Study 1: DYRK1A Inhibition

Case Study 2: Antimicrobial Testing

In another investigation, a series of boronic acid derivatives were tested against Escherichia coli strains. The results indicated that these compounds could induce oxidative stress leading to significant DNA damage in bacterial cells. This underscores the potential use of such compounds as antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 4-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine, and what key reaction parameters influence yield?

- Methodological Answer : Synthesis typically involves palladium-catalyzed borylation of halogenated pyridazine precursors (e.g., bromo or iodo derivatives) with bis(pinacolato)diboron. Key parameters include catalyst selection (e.g., Pd(dppf)Cl₂), solvent polarity (e.g., THF or dioxane), temperature (60–100°C), and inert atmosphere maintenance to prevent boronate ester hydrolysis . Alternative routes may employ reflux conditions in ethanol for intermediate purification, though this is less common for boronates due to their moisture sensitivity .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodological Answer : Purity is assessed via HPLC (≥95% purity threshold) with UV detection at 254 nm, while structural confirmation relies on -/-NMR for boronate ester signals (e.g., quaternary carbons at δ 80–85 ppm) and mass spectrometry (HRMS-ESI) for molecular ion validation. X-ray crystallography may resolve ambiguities in stereoelectronic effects caused by the pyridazine-boronate conjugation .

Q. What are the primary research applications of this compound in organic synthesis?

- Methodological Answer : It serves as a Suzuki-Miyaura cross-coupling partner for constructing biaryl systems in drug discovery (e.g., kinase inhibitors) and materials science (e.g., conjugated polymers). The pyridazine ring enhances π-stacking interactions, while the boronate enables regioselective C–C bond formation under mild conditions .

Advanced Research Questions

Q. What experimental strategies mitigate the hydrolytic instability of the boronate ester moiety during synthetic applications?

- Methodological Answer : Anhydrous reaction conditions (e.g., Schlenk line techniques), deuterated solvents stored over molecular sieves, and stabilizing ligands (e.g., pinacol) reduce hydrolysis. For long-term storage, lyophilization under argon and storage at –20°C in amber vials are recommended. Real-time monitoring via -NMR can detect boronic acid byproducts .

Q. How can computational modeling (e.g., DFT) be integrated to predict reactivity patterns in cross-coupling reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies for oxidative addition steps, identifying steric effects from the 4-phenyl group and electronic effects from pyridazine’s electron-deficient ring. Solvent models (e.g., SMD) simulate polarity impacts on catalytic cycles, aiding in solvent selection for improved turnover numbers .

Q. What analytical approaches resolve contradictions in reported catalytic activity data when using this boronate ester in Suzuki-Miyaura reactions?

- Methodological Answer : Systematic control experiments (e.g., varying Pd/ligand ratios, base strength) isolate variables affecting turnover. Comparative kinetic studies using -NMR (for fluorinated substrates) or Hammett plots quantify electronic effects. Meta-analyses of literature data should account for differences in reaction scales, catalyst preactivation, and substrate purity .

Q. How does the electronic nature of the pyridazine ring influence the reactivity of the boronate group in electrophilic substitution reactions?

- Methodological Answer : The electron-withdrawing pyridazine ring increases boronate Lewis acidity, enhancing transmetalation rates in cross-coupling. Cyclic voltammetry (CV) measurements correlate oxidation potentials with catalytic activity, while Hammett σ constants quantify substituent effects on reaction kinetics .

Notes

- Advanced questions emphasize mechanistic rigor, while basic questions focus on reproducibility and standardization.

- Contradictions in data require systematic re-evaluation of reaction conditions and analytical methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.